molecular formula C10H12N2O2 B1375307 N-cyclopropyl-2-methyl-6-nitroaniline CAS No. 1353977-68-0

N-cyclopropyl-2-methyl-6-nitroaniline

Cat. No.: B1375307
CAS No.: 1353977-68-0
M. Wt: 192.21 g/mol
InChI Key: ALVOTJCTJYERSA-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-methyl-6-nitroaniline” is a chemical compound with the CAS Number: 1353977-68-0 . It has a molecular weight of 192.22 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12N2O2/c1-7-3-2-4-9 (12 (13)14)10 (7)11-8-5-6-8/h2-4,8,11H,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, a related compound, “N-cyclopropyl-2-nitroaniline”, has been studied in the context of copper-promoted N-cyclopropylation . This reaction involves the use of cyclopropylboronic acid in dichloroethane in the presence of Cu(OAc)2, 2,2’-bipyridine, and sodium carbonate or sodium bicarbonate under air atmosphere .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

N-Alkyl-N-cyclopropylanilines as Mechanistic Probes The study conducted by Loeppky and Elomari (2000) on a group of N-cyclopropyl-N-alkylanilines revealed insightful mechanistic behavior upon reaction with nitrous acid. These compounds showed rapid reactions, leading to the production of corresponding N-alkyl-N-nitrosoaniline, specifically cleaving the cyclopropyl group from the nitrogen. This transformation was noted to support a mechanism involving the formation of an amine radical cation followed by a rapid cyclopropyl ring opening. This study provides significant insights into the reactivity of N-cyclopropyl compounds under specific conditions and can be useful in understanding the reactivity of related compounds like N-cyclopropyl-2-methyl-6-nitroaniline (Loeppky & Elomari, 2000).

Anesthetic Properties and K+ Channels Gruss et al. (2004) explored the anesthetic properties of gases like nitrous oxide, xenon, and cyclopropane and identified the two-pore-domain K+ channel superfamily as a novel target for these anesthetic gases. This study highlights the unique behavior of certain members of the K+ channel family in response to these anesthetic gases, distinguishing their mechanism of action from that of volatile anesthetics. Although not directly related to this compound, this research contributes to a broader understanding of the interactions between cyclopropane structures and biological targets (Gruss et al., 2004).

Synthesis of Cyclopropanes and Nitroanilines A recent study by Ghosh et al. (2023) presented a method for accessing 2-nitrocyclopropanes bearing ketones, amides, esters, and carboxylic acids in the 1 position as single diastereoisomers from unsaturated carbonyl compounds. This research provides valuable information on synthesizing compounds with cyclopropane and nitroaniline moieties, which might be relevant for understanding the synthesis pathways of this compound (Ghosh et al., 2023).

Role in the Synthesis of Biologically Active Compounds Le and Nishiwaki (2018) reported a powerful method for synthesizing various nitro compounds, including nitropyridines and nitroanilines, through a three-component ring transformation. These nitro compounds are widely used as intermediates for synthesizing biologically active compounds of pharmaceutical and agrochemical importance. This study provides an understanding of the significance of nitroaniline derivatives, such as this compound, in the synthesis of complex biologically relevant molecules (Le & Nishiwaki, 2018).

Safety and Hazards

The safety information for “N-cyclopropyl-2-methyl-6-nitroaniline” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-cyclopropyl-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-3-2-4-9(12(13)14)10(7)11-8-5-6-8/h2-4,8,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVOTJCTJYERSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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